molecular formula C16H21N3O2S B7050223 1-(Cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile

1-(Cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile

Cat. No.: B7050223
M. Wt: 319.4 g/mol
InChI Key: WPUQVGYCXBQANS-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile is a complex organic compound that features a combination of cyclobutyl, sulfonyl, pyridinyl, piperidine, and carbonitrile functional groups

Preparation Methods

The synthesis of 1-(Cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(Cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile include:

    1-(Cyclopropylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    1-(Cyclobutylmethylsulfonyl)-4-pyridin-3-ylpiperidine-4-carbonitrile: Similar structure but with the pyridinyl group at a different position.

    1-(Cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-3-carbonitrile: Similar structure but with the carbonitrile group at a different position.

These compounds share similar functional groups but differ in their specific arrangements, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-(cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c17-13-16(15-6-1-2-9-18-15)7-10-19(11-8-16)22(20,21)12-14-4-3-5-14/h1-2,6,9,14H,3-5,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUQVGYCXBQANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CS(=O)(=O)N2CCC(CC2)(C#N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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